molecular formula C15H24N4O3 B5623041 1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

Cat. No. B5623041
M. Wt: 308.38 g/mol
InChI Key: CTCAYWIOGNYCQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For compounds similar to 1-[4-(ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid, common methods include condensation reactions, cyclization processes, and functional group transformations. For instance, compounds with pyrimidinyl and piperidine components are synthesized through reactions involving amines, aldehydes, and ketones, often under catalytic conditions or using specific reagents to facilitate ring closure or substitution reactions (Wagner, Vieweg, & Leistner, 1993). These synthesis pathways highlight the versatility and complexity of approaches needed to construct such molecules.

Molecular Structure Analysis

Molecular structure determination of organic compounds is crucial for understanding their properties and reactivity. X-ray crystallography, NMR spectroscopy, and computational modeling are common techniques used for this purpose. The molecular and crystal structures of compounds containing piperidine and pyrimidinyl groups are characterized by their conformational flexibility and the potential for extensive hydrogen bonding, which influences their solid-state packing and overall molecular geometry (Kuleshova & Khrustalev, 2000). These structural insights are essential for predicting the behavior of these compounds in various environments and their interactions with biological targets.

Chemical Reactions and Properties

The reactivity of compounds containing pyrimidinyl and piperidine functionalities is influenced by their electronic and steric properties. They can undergo a wide range of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the nature of the substituents and reaction conditions. For example, the acylation of piperidine derivatives demonstrates the influence of different acyl groups on the final product's structure and properties (Jones, Begley, Peterson, & Sumaria, 1990).

properties

IUPAC Name

1-[4-(ethylamino)pyrimidin-2-yl]-3-(2-methoxyethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-3-16-12-5-8-17-14(18-12)19-9-4-6-15(11-19,13(20)21)7-10-22-2/h5,8H,3-4,6-7,9-11H2,1-2H3,(H,20,21)(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCAYWIOGNYCQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCCC(C2)(CCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylamino)-2-pyrimidinyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid

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